molecular formula C21H19NO4 B290843 Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate

Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate

Cat. No. B290843
M. Wt: 349.4 g/mol
InChI Key: IKVIMCJZUZQPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate, commonly known as EANB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine and agriculture. EANB belongs to the class of benzoates and is synthesized through a multi-step process that involves the reaction of 2-naphthol with ethyl chloroformate, followed by the reaction with 2-amino benzoic acid and acetic anhydride.

Scientific Research Applications

EANB has potential applications in various fields such as medicine and agriculture. In medicine, EANB has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. In agriculture, EANB has been studied for its potential use as a herbicide and insecticide.

Mechanism of Action

The mechanism of action of EANB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). It may also work by modulating the activity of certain receptors such as the nicotinic acetylcholine receptor (nAChR).
Biochemical and Physiological Effects:
EANB has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease. In agriculture, EANB has been shown to exhibit herbicidal and insecticidal effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using EANB in lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using EANB is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on EANB. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for EANB in this context. Another area of interest is its potential use as a herbicide and insecticide in agriculture. Further studies are needed to determine the efficacy and safety of EANB in this context, as well as its potential impact on the environment. Additionally, further studies are needed to fully understand the mechanism of action of EANB and its potential applications in other fields such as materials science and catalysis.

Synthesis Methods

EANB is synthesized through a multi-step process that involves the reaction of 2-naphthol with ethyl chloroformate, followed by the reaction with 2-amino benzoic acid and acetic anhydride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The final product is obtained through purification and recrystallization. The yield of EANB is typically around 50-60%.

properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 3-[(2-naphthalen-2-yloxyacetyl)amino]benzoate

InChI

InChI=1S/C21H19NO4/c1-2-25-21(24)17-8-5-9-18(12-17)22-20(23)14-26-19-11-10-15-6-3-4-7-16(15)13-19/h3-13H,2,14H2,1H3,(H,22,23)

InChI Key

IKVIMCJZUZQPLH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.